molecular formula C10H10BrNO B14338466 4-(2-Bromoanilino)but-3-en-2-one CAS No. 106909-18-6

4-(2-Bromoanilino)but-3-en-2-one

Cat. No.: B14338466
CAS No.: 106909-18-6
M. Wt: 240.10 g/mol
InChI Key: MYONYZHCIONNNA-UHFFFAOYSA-N
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Description

4-(2-Bromoanilino)but-3-en-2-one is an organic compound that features a bromine atom attached to an aniline group, which is further connected to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoanilino)but-3-en-2-one typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The brominated intermediate is then reacted with an amine to introduce the aniline group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoanilino)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

4-(2-Bromoanilino)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromoanilino)but-3-en-2-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the aniline group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar structure but lacks the butenone moiety.

    2-Bromoaniline: The bromine atom is positioned differently on the aniline ring.

    4-(2-Chloroanilino)but-3-en-2-one: Similar structure but with a chlorine atom instead of bromine.

Properties

CAS No.

106909-18-6

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

4-(2-bromoanilino)but-3-en-2-one

InChI

InChI=1S/C10H10BrNO/c1-8(13)6-7-12-10-5-3-2-4-9(10)11/h2-7,12H,1H3

InChI Key

MYONYZHCIONNNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CNC1=CC=CC=C1Br

Origin of Product

United States

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